1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
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Overview
Description
2,10-DIMETHYL-4,8-BIS(2-METHYL-2-PROPANYL)-12H-DIBENZO[D,G][1,3,2]DIOXAPHOSPHOCINE 6-OXIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo[d,g][1,3,2]dioxaphosphocine core, which is a phosphorus-containing heterocycle, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-DIMETHYL-4,8-BIS(2-METHYL-2-PROPANYL)-12H-DIBENZO[D,G][1,3,2]DIOXAPHOSPHOCINE 6-OXIDE typically involves multi-step organic reactions. One common method includes the reaction of appropriate dibenzo derivatives with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then subjected to further reactions, such as alkylation, to introduce the dimethyl and bis(2-methyl-2-propanyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,10-DIMETHYL-4,8-BIS(2-METHYL-2-PROPANYL)-12H-DIBENZO[D,G][1,3,2]DIOXAPHOSPHOCINE 6-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom acts as an electrophilic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phosphorus atom.
Scientific Research Applications
2,10-DIMETHYL-4,8-BIS(2-METHYL-2-PROPANYL)-12H-DIBENZO[D,G][1,3,2]DIOXAPHOSPHOCINE 6-OXIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,10-DIMETHYL-4,8-BIS(2-METHYL-2-PROPANYL)-12H-DIBENZO[D,G][1,3,2]DIOXAPHOSPHOCINE 6-OXIDE exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-heptanone: A volatile organic compound used in industrial applications.
2,4-Dimethyl-6-tert-butylphenol: An antioxidant used in fuels and as an ultraviolet stabilizer.
Paraquat: A herbicide known for its redox activity and toxicity.
Uniqueness
2,10-DIMETHYL-4,8-BIS(2-METHYL-2-PROPANYL)-12H-DIBENZO[D,G][1,3,2]DIOXAPHOSPHOCINE 6-OXIDE stands out due to its phosphorus-containing heterocyclic structure, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
124456-30-0 |
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Molecular Formula |
C23H30O3P+ |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocin-11-ium 11-oxide |
InChI |
InChI=1S/C23H30O3P/c1-14-9-16-13-17-10-15(2)12-19(23(6,7)8)21(17)26-27(24)25-20(16)18(11-14)22(3,4)5/h9-12H,13H2,1-8H3/q+1 |
InChI Key |
VKDSKTYUMGZWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)O[P+](=O)OC3=C(C2)C=C(C=C3C(C)(C)C)C |
Origin of Product |
United States |
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